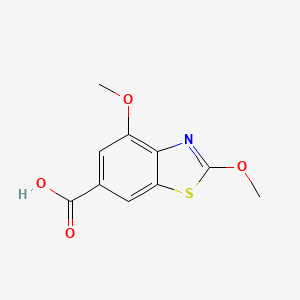![molecular formula C30H30N2O7 B13929320 1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound known for its significant applications in the field of biomedicine. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring and a tetrahydrofuran ring substituted with bis(4-methoxyphenyl) and phenylmethoxy groups. It is utilized in various scientific research areas, particularly in the development of therapeutic agents.
准备方法
The synthesis of 1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple steps, including the protection of hydroxyl groups, formation of the pyrimidine ring, and introduction of the bis(4-methoxyphenyl) and phenylmethoxy groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to modulate key cellular pathways involved in cell growth and apoptosis.
Industry: The compound is used in the development of pharmaceuticals and other chemical products, where its unique properties are leveraged for specific applications.
作用机制
The mechanism of action of 1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It modulates key cellular pathways involved in cell division and apoptosis, thereby exerting its therapeutic effects. The compound’s ability to inhibit specific enzymes or activate certain receptors is crucial for its biological activity.
相似化合物的比较
When compared to similar compounds, 1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione stands out due to its unique molecular structure and specific biological activities. Similar compounds include:
- **N-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl]benzamide
- **(2R,3R,4S)-4-[bis(4-methoxyphenyl)(phenyl)methoxy]-2-[5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]-3-tetrahydrofuryl (2-cyanoethyl) diisopropylphosphoramidite
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
属性
分子式 |
C30H30N2O7 |
|---|---|
分子量 |
530.6 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C30H30N2O7/c1-19-17-32(29(35)31-27(19)34)28-26(33)25(18-38-28)39-30(20-7-5-4-6-8-20,21-9-13-23(36-2)14-10-21)22-11-15-24(37-3)16-12-22/h4-17,25-26,28,33H,18H2,1-3H3,(H,31,34,35)/t25-,26+,28+/m0/s1 |
InChI 键 |
JPMBAMZBKIFKDJ-ZRRKCSAHSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H](CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



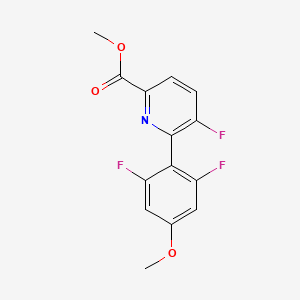
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)
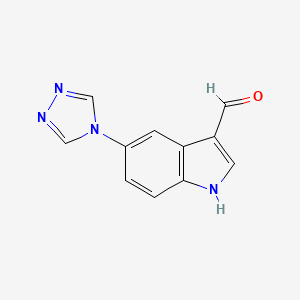
![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
![4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide](/img/structure/B13929293.png)
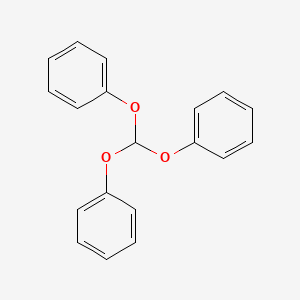
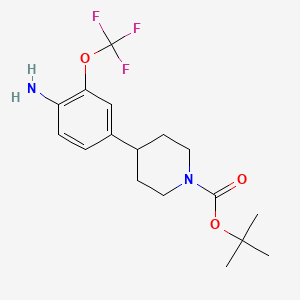
![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)
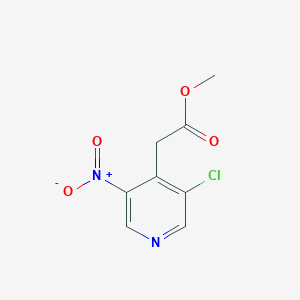
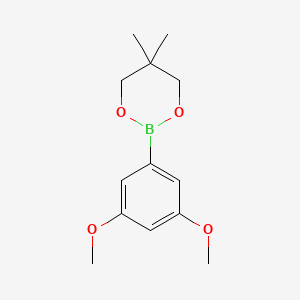
![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)

